羧甲基格列吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .Molecular Structure Analysis
The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .科学研究应用
2型糖尿病的治疗
羧甲基格列吡嗪主要用于治疗2型糖尿病(T2DM)。它是一种磺酰脲类降糖药,能刺激胰岛β细胞分泌胰岛素。这导致血糖水平下降。 临床试验已经证明了它的疗效和安全性,使其成为T2DM患者的宝贵选择 {svg_1}.
心血管安全性
研究表明,羧甲基格列吡嗪发生低血糖事件的风险较低,并且可能比其他磺酰脲类药物提供更多的心血管益处。 这对患有心血管疾病风险增加的糖尿病患者尤为重要 {svg_2}.
生物制药分类
羧甲基格列吡嗪已被确定为生物制药分类系统 (BCS) II 类药物。此分类表明它溶解度低,但渗透性高。 BCS 分类对于开发新药物制剂和监管目的(如生物豁免申请)至关重要 {svg_3}.
生物利用度提高
科学研究已经探索了羧甲基格列吡嗪在立方体纳米粒子的开发中用于提高其生物利用度。 这种创新方法旨在提高药物的口服吸收,这对具有溶解度挑战的药物尤其有利 {svg_4}.
降糖活性
除了降血糖作用外,羧甲基格列吡嗪还被研究了其降低内皮炎症标志物和减少大血管和小血管事件风险的潜力。 这使其成为一种有效口服降糖药 (OAD),具有额外的健康益处 {svg_5}.
比较有效性
已经进行了比较研究以评估羧甲基格列吡嗪与其他降糖药的有效性。 这些研究有助于了解其在治疗中的作用,尤其是作为二线治疗方案,在二甲双胍之后 {svg_6}.
作用机制
- Closure of these channels leads to a decrease in potassium efflux, resulting in depolarization of the β cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706585 |
Source
|
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38173-52-3 |
Source
|
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。